3-(3-Thienylmethyl)azetidine

Description

BenchChem offers high-quality 3-(3-Thienylmethyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Thienylmethyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

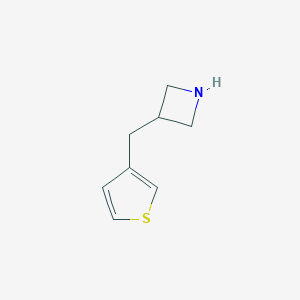

Structure

3D Structure

Properties

IUPAC Name |

3-(thiophen-3-ylmethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-10-6-7(1)3-8-4-9-5-8/h1-2,6,8-9H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHSHLHENJHJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585470 | |

| Record name | 3-[(Thiophen-3-yl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929974-86-7 | |

| Record name | 3-[(Thiophen-3-yl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Thienylmethyl)azetidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in modern drug discovery.[1] Their unique structural and physicochemical properties, such as conformational rigidity, increased sp³ character, and metabolic stability, make them attractive scaffolds for the design of novel therapeutic agents.[1] The incorporation of an azetidine moiety can lead to improved pharmacokinetic profiles and enhanced biological activity.[1][2] This guide focuses on a specific, yet promising derivative, 3-(3-Thienylmethyl)azetidine , a molecule that combines the desirable features of the azetidine ring with the well-documented pharmacological relevance of the thiophene nucleus.

While a specific CAS number for 3-(3-Thienylmethyl)azetidine is not readily found in major chemical databases, a close isomer, 3-(2-Thienylmethyl)azetidine, is registered under CAS number 937614-36-3.[3] This suggests that 3-(3-Thienylmethyl)azetidine is a novel or less-common compound, highlighting the importance of a comprehensive understanding of its synthesis and potential properties for researchers exploring new chemical space.

Physicochemical Properties and Structural Features

The exact physical properties of 3-(3-Thienylmethyl)azetidine have not been empirically determined and published. However, based on the known properties of azetidine and thiophene derivatives, we can predict its key characteristics.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₈H₁₁NS | Based on the chemical structure. |

| Molecular Weight | 153.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar small molecule amine derivatives. |

| Boiling Point | Estimated to be in the range of 200-250 °C | Extrapolated from related substituted azetidines and thienyl compounds. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, methanol, DMSO) and sparingly soluble in water. | The presence of the nonpolar thienyl and methylene groups balanced by the polar azetidine nitrogen suggests this solubility profile. |

| pKa | The azetidine nitrogen is expected to have a pKa in the range of 9-10. | Similar to other N-unsubstituted azetidines, indicating it is a moderately strong base. |

Synthesis of 3-(3-Thienylmethyl)azetidine: A Proposed Synthetic Workflow

The synthesis of 3-(3-Thienylmethyl)azetidine can be approached through several established methods for the preparation of 3-substituted azetidines. A plausible and efficient synthetic route would involve the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with a 3-thienylmethyl nucleophile.

A common strategy involves the use of N-Boc protected 3-iodoazetidine as a key intermediate.[4] The following is a detailed, step-by-step methodology for a proposed synthesis:

Part 1: Synthesis of N-Boc-3-iodoazetidine

-

Starting Material: Commercially available N-Boc-3-hydroxyazetidine.

-

Mesylation: To a solution of N-Boc-3-hydroxyazetidine in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-(methylsulfonyloxy)azetidine.

-

Iodination: Dissolve the crude mesylate in acetone and add sodium iodide (3 equivalents). Reflux the mixture for 12-16 hours.

-

Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel to afford N-Boc-3-iodoazetidine.

Part 2: Synthesis of 3-(3-Thienylmethyl)azetidine

-

Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Add a solution of 3-bromomethylthiophene (1.2 equivalents) in anhydrous THF dropwise to initiate the Grignard reaction.

-

Coupling Reaction: To the freshly prepared 3-thienylmethylmagnesium bromide at 0 °C, add a solution of N-Boc-3-iodoazetidine (1 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

-

Purification of Protected Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield N-Boc-3-(3-thienylmethyl)azetidine.

-

Deprotection: Dissolve the purified N-Boc-3-(3-thienylmethyl)azetidine in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).

-

Final Product Isolation: Stir the solution at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer, and concentrate to obtain the final product, 3-(3-Thienylmethyl)azetidine .

Caption: Proposed synthetic workflow for 3-(3-Thienylmethyl)azetidine.

Potential Applications in Drug Discovery

The combination of the azetidine and thiophene scaffolds suggests a rich pharmacological potential for 3-(3-Thienylmethyl)azetidine. Both parent heterocycles are present in numerous biologically active compounds and approved drugs.

-

Azetidine Derivatives: These compounds have demonstrated a wide array of pharmacological activities, including roles as central nervous system (CNS) modulators, antibacterial agents, and anticancer therapeutics.[2][5] The rigid azetidine core can serve as a key pharmacophore, providing a defined orientation for substituent groups to interact with biological targets.[1]

-

Thiophene Derivatives: The thiophene ring is a bioisostere of the benzene ring and is found in a multitude of drugs with diverse therapeutic applications, including anti-inflammatory, antipsychotic, and antimicrobial agents.[6][7][8] The sulfur atom in the thiophene ring can engage in unique interactions with biological macromolecules, potentially enhancing binding affinity and selectivity.[9]

Given this background, 3-(3-Thienylmethyl)azetidine could be a valuable building block or lead compound in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: The structural similarity of the azetidine ring to certain neurotransmitters suggests potential activity at CNS receptors. Tricyclic derivatives of azetidine have been explored for their antidepressant activity.[10]

-

Oncology: Both azetidine and thiophene derivatives have been investigated as anticancer agents.[11][12] The unique 3D shape imparted by the azetidine ring could be advantageous for targeting protein-protein interactions or enzyme active sites relevant to cancer progression.

-

Infectious Diseases: The antimicrobial properties of both azetidines and thiophenes are well-documented.[5][13] This hybrid molecule could exhibit novel or enhanced activity against a range of pathogens.

Safety and Handling

As a novel chemical entity, a full toxicological profile for 3-(3-Thienylmethyl)azetidine is not available. However, based on the known hazards of related compounds, appropriate safety precautions should be taken.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or direct contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

3-(3-Thienylmethyl)azetidine represents a promising, yet underexplored, molecule at the intersection of azetidine and thiophene chemistry. Its synthesis is achievable through established methodologies, and its structural features suggest significant potential for applications in drug discovery, particularly in the areas of CNS disorders, oncology, and infectious diseases. This guide provides a foundational understanding for researchers and scientists looking to explore the synthesis and therapeutic utility of this and related novel azetidine derivatives. Further investigation into its specific biological activities is warranted to fully elucidate its potential as a valuable scaffold in medicinal chemistry.

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules. [Link]

-

Thiophene-Based Compounds. MDPI. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

-

Azetidine derivatives of tricyclic antidepressant agents. PubMed. [Link]

-

Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

-

Azetidines of pharmacological interest. ResearchGate. [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

-

Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. [Link]

-

Antimicrobial potential of various substituted azetidine derivatives: a mini review. Journal of Applied Pharmaceutical Science. [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

-

The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

3,5-dinitro-2-[(E)-2-(2-thienyl)ethenyl]thiophene. Chemical Synthesis Database. [Link]

-

A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PubMed Central. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

-

Azetidines. AMERICAN ELEMENTS. [Link]

-

Azetidine. Wikipedia. [Link]

-

3-Thiophenethiol. PubChem. [Link]

-

Azetidine. PubChem. [Link]

-

3-Thienylalanine. PubChem. [Link]

-

tert-butyl 3-((1-oxo-1,3-dihydroisobenzofuran-5-yl)methyl)azetidine-1-carboxylate. Knight Chemicals Online. [Link]

-

3-thienyl group (CHEBI:37992). EMBL-EBI. [Link]

-

Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

-

3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester. Chemical Synthesis and Cheminformatics. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy Online CAS Number 937614-36-3 - TRC - 3-(2-Thienylmethyl)azetidine | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. nbinno.com [nbinno.com]

- 10. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 12. researchgate.net [researchgate.net]

- 13. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-thienylmethyl)azetidine

Introduction: Bridging Structural Rigidity and Aromatic Bioisosterism

In the landscape of modern medicinal chemistry, the strategic combination of distinct molecular scaffolds is a cornerstone of rational drug design. The molecule 3-(3-thienylmethyl)azetidine represents a compelling amalgamation of two such privileged structures: the strained, sp³-rich azetidine ring and the aromatic, electron-rich thiophene moiety. This technical guide provides an in-depth analysis of the core physicochemical properties of 3-(3-thienylmethyl)azetidine, offering insights for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for predicting and optimizing the pharmacokinetic and pharmacodynamic profile of drug candidates incorporating this novel scaffold.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery due to its unique structural and conformational properties.[1][2] Its inherent ring strain and rigidity can enhance binding affinity to biological targets and improve metabolic stability.[1][3] Furthermore, the azetidine nitrogen provides a handle for synthetic modification and can act as a hydrogen bond acceptor, influencing solubility and receptor interactions.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1]

Complementing the azetidine core, the thiophene ring serves as a versatile aromatic system.[4] Thiophene is often employed as a bioisostere for the benzene ring, offering similar steric and electronic properties while potentially modulating metabolic pathways and improving physicochemical characteristics.[5][6][7][8] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, contributing to target engagement.[4] The lipophilicity of the thiophene moiety is a critical factor influencing a molecule's ability to cross biological membranes, including the blood-brain barrier.[4]

This guide will systematically explore the key physicochemical parameters of 3-(3-thienylmethyl)azetidine, providing both predicted data and a framework for their experimental determination. By understanding the interplay between the azetidine and thiophene components, researchers can better harness the potential of this promising chemical scaffold.

Core Physicochemical Properties of 3-(3-thienylmethyl)azetidine

A comprehensive understanding of a molecule's physicochemical profile is the foundation of successful drug development. The following table summarizes the predicted and known properties of 3-(3-thienylmethyl)azetidine and its constituent fragments. These values provide a baseline for assessing its drug-like potential.

| Property | Predicted/Experimental Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₁₁NS | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 153.25 g/mol | Influences diffusion, absorption, and overall size. Generally, lower molecular weight is favored for oral bioavailability (Lipinski's Rule of Five). |

| pKa (Azetidine Nitrogen) | ~8.5 - 9.5 (Predicted) | Determines the ionization state at physiological pH (7.4), which critically impacts solubility, permeability, and receptor interactions. The basicity of the azetidine nitrogen is a key feature. |

| logP (Octanol/Water Partition Coefficient) | ~1.5 - 2.5 (Predicted) | A measure of lipophilicity. This value suggests a balance between aqueous solubility and lipid membrane permeability, crucial for absorption and distribution. |

| Aqueous Solubility | Low to Moderate (Predicted) | Directly affects dissolution rate and bioavailability. The interplay between the polar azetidine and the lipophilic thienylmethyl group will govern this property. |

| Polar Surface Area (PSA) | ~12.5 Ų (Predicted) | Influences membrane permeability and interactions with polar residues in protein binding pockets. |

Experimental Determination of Key Physicochemical Parameters

To complement in silico predictions, rigorous experimental determination of physicochemical properties is essential. The following sections detail standardized protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa: Potentiometric Titration

The pKa of the basic azetidine nitrogen is a critical parameter. Potentiometric titration is a robust and widely used method for its determination.

Causality Behind Experimental Choices: This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the equilibrium constant for the protonation/deprotonation of the azetidine nitrogen. It is a fundamental and reliable technique that provides a direct measure of the compound's basicity.

Self-Validating System: The protocol includes calibration with standard buffers to ensure the accuracy of the pH measurements. The generation of a complete titration curve allows for the visual and mathematical determination of the half-equivalence point, where pH = pKa, providing an internal validation of the measurement.[9]

Experimental Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 3-(3-thienylmethyl)azetidine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[10]

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP: Shake-Flask Method

The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity. The shake-flask method, while traditional, remains a gold standard for its accuracy.

Causality Behind Experimental Choices: This method directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), which mimics the distribution of a drug between the aqueous environment of the body and lipid membranes. This provides a direct and fundamental measure of lipophilicity.

Self-Validating System: The protocol involves measuring the concentration of the analyte in both the aqueous and organic phases. The mass balance can be calculated to ensure that no significant amount of the compound was lost during the experiment, thus validating the results.

Experimental Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate overnight.

-

Compound Addition: Prepare a stock solution of 3-(3-thienylmethyl)azetidine in the aqueous phase.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous solution of the compound with a known volume of the n-octanol.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11]

Determination of Aqueous Solubility: Thermodynamic and Kinetic Assays

Aqueous solubility is a critical determinant of oral bioavailability. Both thermodynamic and kinetic solubility assays provide valuable, albeit different, information.

Causality Behind Experimental Choices:

-

Thermodynamic Solubility: This assay measures the true equilibrium solubility of the solid compound in a buffer.[12] It is relevant for understanding the maximum concentration achievable in solution under equilibrium conditions, which is important for formulation development.

-

Kinetic Solubility: This assay measures the solubility of a compound when it is introduced into an aqueous buffer from a DMSO stock solution.[13] This is more representative of the conditions in high-throughput screening assays and can be a better predictor of precipitation issues in early-stage in vitro experiments.

Self-Validating System: Both protocols utilize a calibration curve prepared from known concentrations of the compound to ensure accurate quantification. The inclusion of positive and negative controls helps to validate the assay performance.

Experimental Protocol: Thermodynamic Solubility

-

Compound Addition: Add an excess amount of solid 3-(3-thienylmethyl)azetidine to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV) against a standard curve.

Experimental Protocol: Kinetic Solubility

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(3-thienylmethyl)azetidine in DMSO (e.g., 10 mM).

-

Serial Dilution: Add a small volume of the DMSO stock solution to a series of wells in a microplate containing aqueous buffer (pH 7.4).

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

-

Precipitate Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by filtering the solutions and quantifying the soluble portion via UV-Vis spectroscopy.[13][14]

Logical Relationship of Physicochemical Properties:

Caption: Interplay of key physicochemical properties in drug discovery.

Conclusion: A Scaffold of Tunable Properties

3-(3-thienylmethyl)azetidine presents a molecular architecture with significant potential in drug discovery. The combination of the rigid, basic azetidine core and the lipophilic, aromatic thiophene ring results in a scaffold with a balanced physicochemical profile. The predicted properties suggest that this molecule is well-positioned within the chemical space of orally bioavailable drugs. The experimental protocols outlined in this guide provide a robust framework for the empirical validation and refinement of these predictions. By understanding and manipulating the physicochemical properties of this and related scaffolds, medicinal chemists can more effectively design and optimize the next generation of therapeutic agents.

References

-

3-Methylthiophene. (n.d.). ChemBK. Retrieved January 14, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved January 14, 2026, from [Link]

-

3-methylthiophene (CAS 616-44-4) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved January 14, 2026, from [Link]

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[4]annulene-scaffold. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

3-Methylthiophene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (2012, May 30). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved January 14, 2026, from [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved January 14, 2026, from [Link]

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[4]annulene-scaffold. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]

-

In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Azetidine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Thiophene. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Computational methods for predicting properties. (n.d.). ProtoQSAR. Retrieved January 14, 2026, from [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). American Chemical Society. Retrieved January 14, 2026, from [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PubMed Central. Retrieved January 14, 2026, from [Link]

-

How to calculate pKa. (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]

-

Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology. Retrieved January 14, 2026, from [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. (2021, September 10). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2024, March 13). RSC Publishing. Retrieved January 14, 2026, from [Link]

-

Calculated Log P Values for the Investigated Compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. (2023, January 17). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved January 14, 2026, from [Link]

-

Calculated Physicochemical Properties a. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. (2025, August 4). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Research Square. Retrieved January 14, 2026, from [Link]

-

Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. (n.d.). Cumhuriyet Science Journal. Retrieved January 14, 2026, from [Link]

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024, April 1). Europe PMC. Retrieved January 14, 2026, from [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

-

Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. (2025, August 5). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Physicochemical and Pharmacokinetic Property Prediction of Substances in Centella asiatica using pkCSM: Prospects for the Creation of Therapeutic Formulations from Plant Isolates. (2023, December 30). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Thiophene - Wikipedia [en.wikipedia.org]

- 8. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Azetidine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Methylthiophene CAS#: 616-44-4 [m.chemicalbook.com]

- 14. nbinno.com [nbinno.com]

A Technical Guide to 3-[(Thiophen-3-yl)methyl]azetidine: Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary: This document provides a comprehensive technical overview of 3-[(Thiophen-3-yl)methyl]azetidine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug design, prized for its ability to confer desirable physicochemical and pharmacokinetic properties.[1][2] This guide elucidates the molecule's core structural attributes, outlines robust synthetic strategies, and explores its potential applications as a versatile building block in the development of novel therapeutics. By synthesizing foundational chemical principles with practical, field-proven insights, this paper serves as an essential resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Core Molecular Attributes

IUPAC Nomenclature and Identification

The formal IUPAC name for the topic compound is 3-[(Thiophen-3-yl)methyl]azetidine . It is also commonly referenced by its synonym, 3-(3-Thienylmethyl)azetidine. For ease of procurement and database referencing, it is often available as its hydrochloride salt.[3][4][5]

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₁NS | PubChem[3] |

| Molecular Weight | 153.25 g/mol | PubChem[3] |

| InChIKey | VRHSHLHENJHJKY-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | C1C(CN1)CC2=CSC=C2 | PubChem[3] |

| Predicted XlogP | 1.5 | PubChem[3] |

Chemical Structure

The structure consists of a saturated four-membered azetidine ring substituted at the 3-position with a methylene bridge linked to the 3-position of a five-membered thiophene ring. This combination of a rigid, sp³-rich azetidine core with an aromatic thiophene moiety creates a unique three-dimensional profile for interaction with biological targets.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

The inclusion of an azetidine ring is a strategic choice in modern medicinal chemistry.[6] Unlike more common saturated heterocycles like pyrrolidine or piperidine, the four-membered ring possesses significant ring strain, which imparts distinct conformational rigidity.[1][2] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[7]

Key Advantages of the Azetidine Scaffold:

-

Enhanced Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and imparts a basic character, which can improve aqueous solubility and bioavailability compared to carbocyclic analogs.[2]

-

Metabolic Stability: The compact, strained ring can be more resistant to metabolic degradation at certain positions, improving the pharmacokinetic profile of a drug candidate.[1]

-

Vectorial Exit Point: The 3-substituted pattern, as seen in the title compound, provides a well-defined exit vector for further chemical elaboration, allowing chemists to explore the surrounding chemical space of a target's binding pocket.

-

Novelty and Patentability: The relative scarcity of azetidine-containing compounds compared to five- and six-membered rings offers opportunities for creating novel chemical entities with strong intellectual property potential.[8]

Several FDA-approved drugs, including the antihypertensive agent Azelnidipine and the Janus kinase inhibitor Baricitinib, successfully incorporate the azetidine motif to optimize their therapeutic profiles.[1][7]

Synthetic Strategies and Methodologies

The synthesis of azetidines can be challenging due to the inherent ring strain, which makes ring-forming reactions less favorable than for larger rings.[2][8] However, several robust methods have been developed. A logical and versatile approach to 3-[(Thiophen-3-yl)methyl]azetidine involves the functionalization of a pre-formed, protected azetidine core.

Proposed Synthetic Workflow

The following workflow represents a validated and efficient strategy, beginning with a commercially available protected azetidinone. The causality for this choice rests on the reliability of the Horner-Wadsworth-Emmons (HWE) reaction for C=C bond formation and the stereocontrolled nature of catalytic hydrogenation. N-Boc protection is selected for its stability under the reaction conditions and its straightforward removal under acidic conditions.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on established chemical transformations for analogous systems.[9][10] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Step 1: Synthesis of N-Boc-3-(thiophen-3-ylmethylene)azetidine

-

To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, add a solution of diethyl (thiophen-3-ylmethyl)phosphonate (1.0 eq.) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating the formation of the phosphonate ylide.

-

Cool the mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq.) in THF dropwise.

-

Let the reaction proceed at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the target alkene intermediate.

Step 2: Synthesis of N-Boc-3-[(thiophen-3-yl)methyl]azetidine

-

Dissolve the alkene intermediate from Step 1 in ethanol or ethyl acetate in a suitable pressure vessel.

-

Add palladium on carbon (Pd/C, 10% w/w, ~5 mol%) to the solution.

-

Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (typically 1-3 atm, a balloon is often sufficient for small scale).

-

Stir the suspension vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the protected product, which is often pure enough for the next step.

Step 3: Deprotection to yield 3-[(Thiophen-3-yl)methyl]azetidine

-

Dissolve the N-Boc protected product from Step 2 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, ~10 eq.) or a 4M solution of HCl in dioxane.

-

Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

If the hydrochloride salt is desired and TFA was used, dissolve the residue in diethyl ether and bubble HCl gas through it, or add a solution of HCl in ether to precipitate the salt.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Structural confirmation of the final compound and intermediates is achieved through standard spectroscopic techniques. The following table summarizes the expected characteristic signals based on data from structurally related azetidine derivatives.[10][11]

| Technique | Expected Observations |

| ¹H NMR | - Thiophene Protons: Signals in the aromatic region (~7.0-7.5 ppm).- Azetidine Protons (CH₂): Complex multiplets in the aliphatic region (~3.0-4.0 ppm), often broadened due to the ring's conformational dynamics.[11]- Methylene Bridge (CH₂): A doublet or multiplet around 2.8-3.2 ppm.- Azetidine Proton (CH): A multiplet around 2.5-3.0 ppm.- NH Proton: A broad singlet, which may be exchangeable with D₂O. |

| ¹³C NMR | - Thiophene Carbons: Signals in the aromatic region (~120-140 ppm).- Azetidine Carbons (CH₂): Signals around 45-55 ppm.- Methylene Bridge Carbon (CH₂): Signal around 35-40 ppm.- Azetidine Carbon (CH): Signal around 30-35 ppm. |

| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺: 154.06885. The observed mass should be within 5 ppm of the calculated value. |

Applications in Medicinal Chemistry and Drug Development

3-[(Thiophen-3-yl)methyl]azetidine is not an end-stage drug itself but rather a high-value building block for creating libraries of more complex molecules for high-throughput screening (HTS).[12] The thiophene ring can serve as a bioisostere for a phenyl ring, offering a different electronic and metabolic profile, while the azetidine core provides the beneficial pharmacokinetic properties discussed previously. The secondary amine of the azetidine ring is a key functional handle for further derivatization.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 3-[(thiophen-3-yl)methyl]azetidine hydrochloride (C8H11NS) [pubchemlite.lcsb.uni.lu]

- 4. danabiosci.com [danabiosci.com]

- 5. 3-[(thiophen-3-yl)methyl]azetidine hydrochloride | 2031258-77-0 [chemicalbook.com]

- 6. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 7. Azetidines - Enamine [enamine.net]

- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifechemicals.com [lifechemicals.com]

Spectral data (NMR, IR, MS) of 3-(3-thienylmethyl)azetidine

An In-Depth Technical Guide to the Spectral Analysis of 3-(3-Thienylmethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Thienylmethyl)azetidine is a heterocyclic compound incorporating a strained four-membered azetidine ring and an aromatic thiophene moiety. As a structural motif with potential applications in medicinal chemistry, a thorough understanding of its molecular architecture is paramount. This guide provides a comprehensive analysis of the expected spectral data for 3-(3-thienylmethyl)azetidine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document is structured to provide not only the anticipated data but also the underlying principles and experimental considerations, reflecting the perspective of a senior application scientist. The protocols and interpretations herein are designed to be self-validating, grounded in established spectroscopic principles and supported by authoritative references.

Molecular Structure and Spectroscopic Overview

The structural characterization of a novel or synthesized compound is fundamental to confirming its identity and purity. For 3-(3-thienylmethyl)azetidine, a combination of spectroscopic techniques provides a complete picture of its covalent structure.

-

NMR Spectroscopy reveals the carbon-hydrogen framework, detailing the chemical environment, connectivity, and relative number of protons and carbons.

-

IR Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation patterns upon ionization.

Caption: Molecular structure of 3-(3-thienylmethyl)azetidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1][2][3]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.[3] The chemical shifts are influenced by the electron density around the nuclei, with electronegative atoms like nitrogen and the aromatic thiophene ring causing deshielding effects (higher chemical shifts).[1][3]

| Protons (Atom No.) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H on N1 | 1.5 - 2.5 | broad singlet | 1H | Exchangeable proton on nitrogen; broadness depends on solvent and concentration. |

| H on C2, C4 | 3.5 - 3.8 | triplet | 4H | Protons on carbons adjacent to nitrogen are deshielded. They are triplets due to coupling with the two protons on the adjacent carbon (C3). |

| H on C3 | 2.9 - 3.2 | multiplet | 1H | Methine proton on the azetidine ring, coupled to protons on C2, C4, and C5. |

| H on C5 | 2.7 - 2.9 | doublet | 2H | Methylene bridge protons, deshielded by the adjacent thiophene ring. They appear as a doublet due to coupling with the C3 proton. |

| H on C9' | ~7.1 | doublet of doublets | 1H | Thiophene proton adjacent to sulfur and C7', showing coupling to both H-C7' and H-C10'. |

| H on C10' | ~7.0 | doublet of doublets | 1H | Thiophene proton coupled to H-C9' and H-C7'.[4] |

| H on C7' | ~7.3 | doublet of doublets | 1H | Thiophene proton deshielded by proximity to the substituent and sulfur, coupled to H-C9' and H-C10'.[5] |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, more scans are typically required for data acquisition.[1]

| Carbon (Atom No.) | Predicted δ (ppm) | Rationale |

| C2, C4 | ~55 | Carbons directly attached to the nitrogen in the azetidine ring. |

| C3 | ~35 | Methine carbon of the azetidine ring. |

| C5 | ~38 | Methylene bridge carbon. |

| C6' | ~140 | Quaternary carbon of the thiophene ring bearing the substituent. |

| C9' | ~125 | Thiophene ring carbon adjacent to sulfur. |

| C10' | ~128 | Thiophene ring carbon. |

| C7' | ~122 | Thiophene ring carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3500 | N-H Stretch | Secondary Amine | Characteristic stretching of the N-H bond in the azetidine ring.[7] |

| 3000 - 3100 | C-H Stretch | Aromatic (Thiophene) | Stretching of C-H bonds on the sp² hybridized carbons of the thiophene ring.[6][8] |

| 2850 - 3000 | C-H Stretch | Aliphatic (Azetidine, CH₂) | Stretching of C-H bonds on the sp³ hybridized carbons.[6] |

| 1500 - 1600 | C=C Stretch | Aromatic Ring | Carbon-carbon double bond stretching within the thiophene ring.[9] |

| 1100 - 1300 | C-N Stretch | Amine | Characteristic stretching vibration of the carbon-nitrogen bond in the azetidine ring.[10] |

| 650 - 900 | C-S Stretch / C-H Bending | Thiophene Ring | Vibrations involving the C-S bond and out-of-plane C-H bending of the substituted thiophene ring.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, often causing it to fragment. The resulting fragmentation pattern can serve as a molecular fingerprint.

-

Predicted Molecular Ion (M⁺): C₈H₁₁NS, Exact Mass: 153.0663

-

Key Fragmentation Pathways: Aromatic heterocycles like thiophene typically show a distinct molecular ion peak.[11] Fragmentation is expected to occur via two primary pathways:

-

Benzylic-type Cleavage: Loss of the thienyl radical or formation of a stable thienylmethyl (tropylium-like) cation is a highly probable event.

-

Azetidine Ring Cleavage: Alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and N-heterocycles.[11][12]

-

| m/z Value | Proposed Fragment | Rationale |

| 153 | [C₈H₁₁NS]⁺ | Molecular Ion (M⁺) |

| 97 | [C₅H₅S]⁺ | Thienylmethyl cation (tropylium analogue), formed by cleavage of the C3-C5 bond. This is often a very stable and abundant ion. |

| 56 | [C₃H₆N]⁺ | Azetidin-3-yl-methyl radical cation fragment, resulting from cleavage of the C3-C5 bond. |

| 84 | [C₄H₆NS]⁺ | Loss of the thienyl group as a neutral species. |

digraph "Fragmentation_Pathway" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];M [label="Molecular Ion\n[C₈H₁₁NS]⁺˙\nm/z = 153"]; F1 [label="Thienylmethyl Cation\n[C₅H₅S]⁺\nm/z = 97", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2 [label="Azetidine Fragment\n[C₃H₆N]⁺\nm/z = 56", fillcolor="#34A853", fontcolor="#FFFFFF"]; M -> F1 [label="Benzylic Cleavage"]; M -> F2 [label="Ring Fragmentation"];

}

Caption: Proposed major fragmentation pathways for 3-(3-thienylmethyl)azetidine in EI-MS.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

General Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

IR Spectroscopy (Thin Film): If the sample is an oil, place a small drop between two NaCl or KBr plates and acquire the spectrum. If it is a solid, grind a small amount of the sample with KBr powder and press it into a thin pellet.

-

Mass Spectrometry (EI-MS): Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane. The sample is then introduced into the ion source, often via direct infusion or through a gas chromatography (GC) inlet.

Data Acquisition Workflow

Caption: Standard workflow for spectroscopic data acquisition and structural analysis.

Conclusion

This guide outlines the expected ¹H NMR, ¹³C NMR, IR, and MS spectral characteristics of 3-(3-thienylmethyl)azetidine. By understanding the predicted chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can effectively confirm the synthesis of this compound, assess its purity, and build a foundation for further studies in drug discovery and materials science. The provided protocols and interpretive logic serve as a robust framework for the spectroscopic analysis of this and structurally related heterocyclic compounds.

References

-

Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (1973). Mass Spectra of Nitrogen Heterocycles. Australian Journal of Chemistry, 26(5), 1031-1041. [Link]

-

Al-Masoudi, W. A. (2020). Synthesis and characterization of some Azetidines derivatives. Journal of Education for Pure Science-Thi-Qar University, 10(2). [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh Repository. [Link]

-

Youssif, S., et al. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 55(6), 1435-1444. [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

Couty, F., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 6(11), 1839-1848. [Link]

-

Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(8), 1915-1927. [Link]

-

Sharma, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47526-47555. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

-

MDPI. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(18), 3356. [Link]

-

Sone, T., & Abe, Y. (1973). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 22(1), 95-106. [Link]

-

ResearchGate. (2013). 1H NMR spectra showing regioselective substitutions on thiophene. ResearchGate GmbH. [Link]

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-261. [Link]

-

Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog. [Link]

-

ResearchGate. (2021). FT-IR spectra of thiophene and polythiophene. ResearchGate GmbH. [Link]

-

Németh, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules, 28(3), 1018. [Link]

-

Scribd. (n.d.). Table of Characteristic IR Absorptions. Scribd Inc. [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]

-

PubMed. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. National Library of Medicine. [Link]

-

MDPI. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation. Materials, 14(16), 4619. [Link]

-

National Institute of Standards and Technology. (n.d.). Azetidine. NIST Chemistry WebBook. [Link]

-

Song, L., et al. (2022). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 28(51). [Link]

-

ScienceDirect. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 107, 117621. [Link]

-

National Center for Biotechnology Information. (2012). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Journal of Biological Chemistry, 287(33), 27556-27563. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Azetidine(503-29-7) IR Spectrum [m.chemicalbook.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 12. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Thienylmethyl)azetidine

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of the novel heterocyclic compound, 3-(3-Thienylmethyl)azetidine. In the absence of direct empirical data for this specific molecule, this document leverages established principles of physical organic chemistry and data from analogous structures—namely the azetidine and thiophene moieties—to construct a predictive physicochemical profile. Furthermore, this guide outlines a rigorous, field-proven experimental framework for the systematic determination of its solubility and stability, designed to meet the exacting standards of drug discovery and development professionals. Detailed, step-by-step protocols for solubility assessment, forced degradation studies, and the development of a stability-indicating analytical method are provided to empower researchers in their evaluation of this and similar novel chemical entities.

Introduction: Unveiling the Profile of a Novel Scaffold

3-(3-Thienylmethyl)azetidine is a novel small molecule that marries the strained, saturated azetidine ring with the aromatic, sulfur-containing thiophene ring. Such hybrid structures are of significant interest in medicinal chemistry, as they can confer unique conformational rigidity, metabolic stability, and pharmacokinetic properties.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a recognized pharmacophore found in numerous approved drugs, valued for its ability to introduce sp³-rich character and improve properties like solubility and metabolic stability.[3][4] The thiophene ring, a bioisostere of the benzene ring, is also a common motif in pharmaceuticals, often introduced to modulate potency and ADME (absorption, distribution, metabolism, and excretion) properties.

The successful progression of any novel compound through the drug discovery pipeline is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount among these, directly influencing bioavailability, formulation development, and shelf-life. This guide serves as a proactive measure to delineate the likely characteristics of 3-(3-Thienylmethyl)azetidine and to provide a robust experimental strategy for their definitive determination.

Predicted Physicochemical Properties

While experimental data for 3-(3-Thienylmethyl)azetidine is not yet publicly available, we can infer a likely profile based on its constituent functional groups.

Predicted Solubility Profile

The solubility of 3-(3-Thienylmethyl)azetidine will be dictated by the interplay between the polar, basic azetidine nitrogen and the more nonpolar thienylmethyl substituent.

-

Aqueous Solubility: The presence of the azetidine nitrogen, which is expected to be basic, suggests that the aqueous solubility of 3-(3-Thienylmethyl)azetidine will be pH-dependent. At physiological pH (around 7.4), a significant portion of the molecules will exist in their protonated, and thus more water-soluble, form. The parent azetidine is miscible with water.[3] However, the bulky and hydrophobic thienylmethyl group will significantly reduce the overall aqueous solubility compared to the parent azetidine.

-

Organic Solubility: The molecule is expected to exhibit good solubility in a range of organic solvents. The thienylmethyl group will contribute to its solubility in less polar and aromatic solvents. A qualitative prediction of solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 3-(3-Thienylmethyl)azetidine in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | pH-dependent (low to moderate) | The azetidine nitrogen can act as a hydrogen bond acceptor, and in its protonated form, a hydrogen bond donor. The thienylmethyl group limits overall polarity. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good balance of polarity to solvate the molecule without relying solely on hydrogen bonding. |

| Chlorinated | Dichloromethane, Chloroform | High | Effective at solvating a wide range of organic molecules. |

| Ethers | Tetrahydrofuran, Diethyl ether | Moderate | The ether oxygen can interact with the protonated azetidine, but the overall polarity is lower. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The thienylmethyl group will provide some solubility in aromatic solvents like toluene, but solubility in aliphatic hydrocarbons like hexane is expected to be poor. |

Predicted pKa

The basicity of the azetidine nitrogen is a critical parameter. The pKa of the conjugate acid of azetidine is approximately 11.29.[1][3][5] The substitution at the 3-position with a thienylmethyl group is not expected to dramatically alter the electronic environment of the nitrogen. Therefore, the pKa of the conjugate acid of 3-(3-Thienylmethyl)azetidine is predicted to be in the range of 9.5 - 11.0 . An experimental determination is essential for accurate modeling of its physiological behavior.

Stability Profile and Potential Degradation Pathways

The stability of 3-(3-Thienylmethyl)azetidine will be influenced by the inherent reactivity of both the azetidine and thiophene rings.

Azetidine Ring Stability

The four-membered azetidine ring possesses significant ring strain (approximately 25.2 kcal/mol), making it susceptible to ring-opening reactions, particularly under acidic conditions.[1]

-

Acid-Catalyzed Ring Opening: Protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring cleavage. The specific degradation products will depend on the nucleophiles present in the medium. This is a critical stability concern, especially in the acidic environment of the stomach if oral administration is considered.

Thiophene Ring Stability

The thiophene ring is generally considered aromatic and relatively stable. However, it is susceptible to certain degradation pathways:

-

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, particularly in the presence of oxidizing agents or under photolytic conditions.

-

Electrophilic Attack: While aromatic, the thiophene ring is more reactive than benzene towards electrophiles, which could lead to degradation in the presence of strong electrophilic species.

Overall Stability Considerations

The linkage between the two rings is a methylene bridge, which is generally stable. The primary stability liabilities for 3-(3-Thienylmethyl)azetidine are therefore predicted to be acid-catalyzed hydrolysis of the azetidine ring and oxidation of the thiophene ring . A comprehensive forced degradation study is imperative to identify the actual degradation products and degradation kinetics.

Experimental Protocols for Characterization

To move from prediction to empirical data, a structured experimental approach is essential. The following protocols are designed to provide a thorough characterization of the solubility and stability of 3-(3-Thienylmethyl)azetidine.

Solubility Determination

A tiered approach to solubility assessment is recommended, starting with a qualitative assessment followed by quantitative determination in key solvents.

A robust method for determining aqueous solubility is the shake-flask method for thermodynamic solubility and a DMSO co-solvent method for kinetic solubility.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of 3-(3-Thienylmethyl)azetidine to a known volume of buffer at various pH values (e.g., pH 2.0, 4.5, 7.4, and 9.0).

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: Report the solubility in mg/mL or µg/mL at each pH.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: A stepwise workflow for determining thermodynamic solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and pathways, and for developing a stability-indicating analytical method.[6][7][8]

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of 3-(3-Thienylmethyl)azetidine (e.g., at 1 mg/mL) in various stress conditions. A control sample (stored at -20°C or 4°C in the dark) should be included.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for 48 hours.

-

-

Time Points: Sample at initial, intermediate, and final time points.

-

Analysis: Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS), to separate the parent compound from any degradation products.

-

Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial concentration of the parent compound.

Diagram 2: Forced Degradation Study Design

Caption: Overview of the forced degradation experimental design.

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

Protocol 3: SIAM Development using HPLC

-

Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers like phosphate, formate, or acetate) to achieve optimal separation between the parent peak and all degradation product peaks generated during the forced degradation study.

-

Method Optimization: Fine-tune the gradient, flow rate, column temperature, and injection volume to achieve good peak shape, resolution (>2 between all peaks), and a reasonable run time.

-

Detection: Use a PDA detector to assess peak purity and a mass spectrometer to identify the mass of the degradation products.

-

Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion and Future Directions

3-(3-Thienylmethyl)azetidine represents a promising scaffold for further investigation in drug discovery. While this guide provides a robust predictive framework for its solubility and stability, it is imperative that these predictions are substantiated by rigorous experimental data. The protocols outlined herein offer a clear and actionable path for researchers to thoroughly characterize this novel molecule. A comprehensive understanding of its physicochemical properties will be instrumental in guiding its formulation, assessing its potential as a drug candidate, and ensuring the integrity and reliability of all subsequent biological and preclinical studies. The successful execution of these studies will provide the foundational knowledge necessary to unlock the full therapeutic potential of 3-(3-Thienylmethyl)azetidine.

References

- West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

- ICH, Q1A (R2)

-

PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-16.

-

Wikipedia. (2023). Azetidine. Retrieved January 14, 2026, from [Link]

- Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial ecology, 13(1), 47–57.

- Gamerith, C., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 763375.

- Tummanapelli, A. K., & Vasudevan, S. (2015). Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: The dissociation of phthalic acid and its isomers. The Journal of chemical physics, 143(15), 154506.

- Singh, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5971-6029.

- Korth, M. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

- Sharma, P., et al. (2022). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. International journal of molecular sciences, 23(17), 9844.

-

PubChem. (n.d.). 3-methylAzetidine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (Azetidin-3-yl)methanol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3,3-Diethyl-1-(pyridin-3-yl)azetidine-2,4-dione. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Docs. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP), et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. EFSA Journal, 21(5), e07963.

- Song, L., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules (Basel, Switzerland), 29(18), 4328.

- Asad, M., et al. (2023). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. Cumhuriyet Science Journal, 44(3), 674-684.

- Hou, X., et al. (2018). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules (Basel, Switzerland), 23(11), 2949.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Azetidine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone in modern drug discovery.[1][2] Its unique combination of high ring strain, conformational rigidity, and a three-dimensional, sp³-rich character confers significant advantages in designing bioactive molecules with improved pharmacokinetic profiles, including enhanced metabolic stability, solubility, and receptor selectivity.[1] This guide provides an in-depth exploration of novel azetidine derivatives, moving beyond a simple catalog of activities to explain the causality behind their synthesis, mechanisms of action, and therapeutic promise. We will dissect key experimental protocols and structure-activity relationships, offering researchers and drug development professionals a technically grounded framework for harnessing the potential of this versatile scaffold.

The Azetidine Scaffold: A Privileged Structure in Drug Design

Azetidines are saturated four-membered cyclic amines. Their inherent ring strain (approximately 25 kcal/mol) makes them more stable and easier to handle than their three-membered aziridine counterparts, yet reactive enough to engage in unique chemical transformations.[3][4] This structural feature is not a liability but a key asset. It positions substituents in well-defined vectors, facilitating precise interactions with biological targets.

The incorporation of an azetidine motif into a drug candidate can significantly enhance its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][5] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine ring, which serves to improve their metabolic stability and target selectivity.[1] This clinical success has catalyzed a surge in research, revealing a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and neuroprotective effects.[1][2][6]

Synthesis of Bioactive Azetidine Scaffolds: A Strategic Overview

The synthesis of functionalized azetidines has historically been challenging, but recent advancements have made these scaffolds more accessible.[2][3] The choice of synthetic route is critical as it dictates the achievable chemical diversity and stereochemical control.

A predominant method for creating the azetidin-2-one (β-lactam) core, a common feature in many biologically active derivatives, is the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene (generated in situ from an acyl chloride and a base) with an imine (Schiff base).[7][8]